5-Hydroxyferuloyl coa

Description

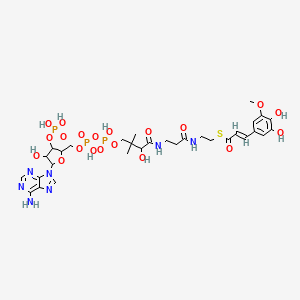

Structure

2D Structure

Properties

CAS No. |

59862-14-5 |

|---|---|

Molecular Formula |

C31H44N7O20P3S |

Molecular Weight |

959.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+ |

InChI Key |

ILSPFIPSQSFPCN-SNAWJCMRSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |

Synonyms |

5-hydroxyferuloyl CoA 5-hydroxyferuloyl-coenzyme A |

Origin of Product |

United States |

Biosynthesis of 5 Hydroxyferuloyl Coenzyme a

Precursor Formation from Hydroxycinnamic Acids

The conventional biosynthetic route to 5-hydroxyferuloyl-CoA begins with the synthesis of its corresponding hydroxycinnamic acid, 5-hydroxyferulic acid, which is subsequently activated by the attachment of a Coenzyme A (CoA) molecule.

Role of 4-Coumarate:CoA Ligase (4CL) Isoforms and Substrate Utilization

The final step in the formation of 5-hydroxyferuloyl-CoA from its free acid is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). nih.gov This enzyme activates various hydroxycinnamic acids by converting them into their corresponding CoA thioesters, a critical step that channels metabolites into various downstream branches of the phenylpropanoid pathway, including lignin (B12514952) and flavonoid biosynthesis. nih.govbiorxiv.orgplos.org

Plants possess multiple 4CL isoforms, which often exhibit distinct substrate specificities and expression patterns, suggesting they fulfill different metabolic roles. biorxiv.orgnih.gov The ability of these isoforms to utilize 5-hydroxyferulic acid is a determining factor in the biosynthesis of syringyl lignin precursors. researchgate.net For instance, in Arabidopsis thaliana, several 4CL isoforms have been characterized, with At4CL1 and At4CL5 showing the most effective utilization of 5-hydroxyferulic acid. usda.gov In contrast, At4CL2 converts 5-hydroxyferulic acid poorly, and At4CL3 does not use it effectively. biorxiv.orgusda.gov Similarly, in aspen (Populus tremuloides), the Pt4CL1 isoform efficiently uses 5-hydroxyferulic acid and is expressed in lignifying tissues, whereas Pt4CL2 is inactive with this substrate. researchgate.net The substrate permissiveness of these enzymes is crucial; studies on 4CLs from the liverwort Marchantia paleacea also identified isoforms (Mp4CL1 and Mp4CL2) capable of converting 5-hydroxyferulic acid into its CoA ester. plos.org

Table 1: Substrate Utilization of 5-Hydroxyferulic Acid by 4CL Isoforms in Various Plant Species

| Organism | 4CL Isoform | Activity with 5-Hydroxyferulic Acid | Primary Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana | At4CL1 | High | biorxiv.orgusda.gov |

| Arabidopsis thaliana | At4CL2 | Poor / Inefficient | biorxiv.orgusda.gov |

| Arabidopsis thaliana | At4CL3 | Inefficient | biorxiv.orgusda.gov |

| Arabidopsis thaliana | At4CL5 | High (Preferred Substrate) | usda.gov |

| Populus tremuloides | Pt4CL1 | High | researchgate.net |

| Populus tremuloides | Pt4CL2 | Inactive | researchgate.net |

| Marchantia paleacea | Mp4CL1 | Active | plos.org |

| Marchantia paleacea | Mp4CL2 | Active | plos.org |

Hydroxylation Steps Leading to 5-Hydroxyferulic Acid

The direct precursor to 5-hydroxyferuloyl-CoA in the canonical pathway is 5-hydroxyferulic acid. wikipedia.org This compound is synthesized as part of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. wikipedia.orggenome.jp Phenylalanine is converted sequentially to cinnamic acid, p-coumaric acid, caffeic acid, and then ferulic acid through a series of enzymatic reactions involving deamination, hydroxylations, and methylation. wikipedia.org

The pivotal step in forming 5-hydroxyferulic acid is the hydroxylation of ferulic acid at the C5 position of its aromatic ring. wikipedia.orgmdpi.com This reaction is catalyzed by ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase (also known as CYP84). wikipedia.orgnih.gov The activity of F5H is a critical control point for directing metabolic flux towards the synthesis of syringyl lignin monomers. nih.gov

Alternative Biosynthetic Routes to 5-Hydroxyferuloyl Coenzyme A

While the pathway proceeding through free hydroxycinnamic acids is well-established, research has revealed that the biosynthesis of lignin precursors is more complex than a simple linear sequence, resembling a metabolic grid with parallel and intersecting routes. nih.govresearchgate.net These alternative pathways allow for enzymatic modifications, including methylation and hydroxylation, to occur on different intermediates, such as CoA esters or alcohols, rather than exclusively on free acids. nih.govnih.gov

One significant alternative involves a CoA-dependent methylation pathway. Here, caffeoyl-CoA, rather than caffeic acid, is methylated to form feruloyl-CoA. researchgate.netnih.gov This reaction is catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT). nih.govnih.gov This enzyme is also capable of methylating 5-hydroxyferuloyl-CoA to produce sinapoyl-CoA, a subsequent step in the pathway, which presupposes the existence of 5-hydroxyferuloyl-CoA as a substrate. nih.govresearchgate.net

However, the exact point of 5-hydroxylation is a subject of ongoing research. Studies on recombinant ferulate 5-hydroxylase (F5H) have shown that while it can hydroxylate ferulic acid, it has a dramatically higher affinity for coniferaldehyde (B117026) and coniferyl alcohol (the aldehyde and alcohol forms of ferulic acid, respectively). nih.gov The K_m values for coniferaldehyde and coniferyl alcohol were found to be three orders of magnitude lower than for ferulic acid, suggesting they are the preferred physiological substrates. nih.gov This finding supports a model where the 5-hydroxylation step may occur after the reduction of feruloyl-CoA to coniferaldehyde, thus bypassing the formation of free 5-hydroxyferulic acid and its subsequent ligation to CoA. nih.govnih.govunc.edu This route would imply that 5-hydroxyferuloyl-CoA is not a direct intermediate in this specific branch of the pathway. The existence of these multiple, interconnected routes provides metabolic flexibility to the plant. nih.gov

Enzymatic Transformations and Metabolic Fates of 5 Hydroxyferuloyl Coenzyme a

Central Role in Lignin (B12514952) Biosynthesis Pathway

S-Adenosyl-L-Methionine:Caffeoyl-CoA/5-Hydroxyferuloyl-CoA O-Methyltransferase (CCoAOMT) Activity

The enzyme S-Adenosyl-L-Methionine:Caffeoyl-CoA/5-Hydroxyferuloyl-CoA O-Methyltransferase, commonly known as CCoAOMT, plays an essential role in the methylation of hydroxycinnamoyl-CoA esters. CCoAOMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the hydroxyl group of its substrates. mdpi.com

Research has demonstrated that CCoAOMT exhibits bifunctional activity, capable of methylating both caffeoyl-CoA and 5-hydroxyferuloyl-CoA. nih.govfrontiersin.org The methylation of caffeoyl-CoA at the 3-hydroxyl position yields feruloyl-CoA, a precursor for guaiacyl (G) lignin. nih.gov Subsequently, the methylation of 5-hydroxyferuloyl-CoA at the 5-hydroxyl position by CCoAOMT produces sinapoyl-CoA, a direct precursor for syringyl (S) lignin. nih.gov

| Substrate | Product | Lignin Precursor Type |

|---|---|---|

| Caffeoyl-CoA | Feruloyl-CoA | Guaiacyl (G) |

| 5-Hydroxyferuloyl-CoA | Sinapoyl-CoA | Syringyl (S) |

Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT) Activity and Overlap

Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT) is another key methylating enzyme in the phenylpropanoid pathway. In contrast to CCoAOMT, which primarily acts on CoA esters, COMT can methylate a broader range of substrates, including free acids, aldehydes, and alcohols. nih.gov Specifically, COMT is known to methylate caffeic acid and 5-hydroxyferulic acid. nih.govfrontiersin.org It also efficiently methylates 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol, which are downstream intermediates in the monolignol pathway. nih.gov

Despite these distinct roles, there is evidence of potential overlap in their activities. Some in vitro studies have shown that recombinant COMTs from several plant species can methylate caffeoyl-CoA, a primary substrate for CCoAOMT. nih.govuni-hohenheim.de This suggests a degree of metabolic flexibility, where COMT might be able to partially compensate for a lack of CCoAOMT activity under certain conditions, although in vivo evidence points to CCoAOMT having the more dominant role in the methylation of CoA esters. uni-hohenheim.de Alfalfa COMT, for instance, shows a preference for methylating at the 5-hydroxyferuloyl level, while CCoAOMT preferentially methylates at the caffeoyl level. nih.gov

| Enzyme | Primary Substrates | Primary Role in Lignin Biosynthesis | Effect of Repression |

|---|---|---|---|

| CCoAOMT | Caffeoyl-CoA, 5-Hydroxyferuloyl-CoA | Guaiacyl (G) and Syringyl (S) lignin precursor synthesis | Significant decrease in total lignin (both G and S units) |

| COMT | Caffeic acid, 5-Hydroxyferulic acid, 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol | Primarily Syringyl (S) lignin precursor synthesis | Drastic reduction in S-lignin with little change in total lignin |

Cinnamoyl-CoA Reductase (CCR) Activity and Reduction to Cinnamaldehydes

Cinnamoyl-CoA Reductase (CCR) is a pivotal enzyme that catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway. nih.govuni-hohenheim.de It is responsible for the NADPH-dependent reduction of various hydroxycinnamoyl-CoA esters to their corresponding hydroxycinnamaldehydes. researchgate.net This conversion represents a critical control point, directing the flow of metabolites towards the synthesis of lignin monomers. nih.gov

The substrate specificity of CCR is broad, and it can utilize several different hydroxycinnamoyl-CoA thioesters. These substrates include p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, sinapoyl-CoA, and notably, 5-hydroxyferuloyl-CoA. mdpi.comnih.govresearchgate.net While many CCR isoforms from different plant species exhibit a kinetic preference for feruloyl-CoA, their ability to act on other substrates like 5-hydroxyferuloyl-CoA and sinapoyl-CoA is crucial for the biosynthesis of different lignin units. nih.govfrontiersin.orguni-hohenheim.de

Formation of Sinapoyl Coenzyme A and Syringyl Lignin Precursors

The formation of sinapoyl-CoA is a definitive step towards the synthesis of syringyl (S) lignin, a key component of the lignin polymer in angiosperms. This reaction is catalyzed by the enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT), which methylates 5-hydroxyferuloyl-CoA at the 5-hydroxyl position on the aromatic ring. nih.govnih.gov This methylation converts 5-hydroxyferuloyl-CoA into sinapoyl-CoA. nih.gov

The bifunctional nature of CCoAOMT allows it to first catalyze the methylation of caffeoyl-CoA to feruloyl-CoA (a precursor to G-lignin) and subsequently act on 5-hydroxyferuloyl-CoA to produce sinapoyl-CoA. nih.govosti.gov This positions CCoAOMT as a crucial enzyme in providing the precursors for both major types of lignin units in hardwoods. nih.gov

Once formed, sinapoyl-CoA serves as a substrate for the subsequent reductive steps in the monolignol pathway. It is first reduced by Cinnamoyl-CoA Reductase (CCR) to sinapaldehyde. This aldehyde is then further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to sinapyl alcohol, the final monolignol precursor for S-lignin. nih.govnih.gov The synthesis of sinapoyl-CoA from 5-hydroxyferuloyl-CoA is therefore an essential gateway for the production of sinapyl alcohol and the subsequent incorporation of syringyl units into the lignin polymer. nih.gov

Interconnections with Other Phenylpropanoid-Derived Metabolites

The phenylpropanoid pathway, which generates 5-hydroxyferuloyl-CoA, is a central metabolic route in plants that gives rise to a wide variety of secondary metabolites beyond lignin. These include flavonoids, coumarins, and stilbenes, all of which share the common precursor L-phenylalanine. frontiersin.orguni-hohenheim.de The biosynthesis of these different classes of compounds is interconnected, and they often compete for the same initial substrates, leading to a complex regulatory network that balances the metabolic flux between different branches of the pathway. nih.govuni-hohenheim.de

The compound 4-coumaroyl-CoA stands at a major branch point in the phenylpropanoid pathway. It can be directed towards the lignin biosynthetic pathway, leading to the formation of intermediates like 5-hydroxyferuloyl-CoA, or it can be shunted into the flavonoid biosynthesis pathway. nih.govnih.gov The first committed step of the flavonoid pathway involves the enzyme chalcone (B49325) synthase, which uses 4-coumaroyl-CoA as a substrate. nih.gov

This competition for common precursors means that the regulation of lignin and flavonoid biosynthesis is often linked. nih.govuni-hohenheim.de Altering the expression of genes in one pathway can have reciprocal effects on the other. For instance, down-regulating key enzymes in the lignin pathway can sometimes lead to an increased accumulation of flavonoids, as the metabolic flux is redirected. nih.gov This metabolic crosstalk is crucial for the plant's ability to allocate resources between growth and development (which requires lignin for structural support) and defense against biotic and abiotic stresses (where flavonoids play a significant role). nih.govuni-hohenheim.de Therefore, the metabolic fate of precursors like 4-coumaroyl-CoA, and by extension the intermediates such as 5-hydroxyferuloyl-CoA, is tightly regulated to meet the plant's physiological needs.

Biochemical Characterization of Enzymes Interacting with 5 Hydroxyferuloyl Coenzyme a

Substrate Specificity Analysis of O-Methyltransferases (OMTs)

The methylation of monolignol precursors is a critical step in determining the final composition of lignin (B12514952). This process is primarily carried out by two major classes of O-methyltransferases: Caffeoyl-CoA O-methyltransferases (CCoAOMTs) and Caffeic acid O-methyltransferases (COMTs). Their distinct substrate preferences play a pivotal role in channeling intermediates through different branches of the lignin biosynthetic pathway.

CCoAOMT Substrate Preference for CoA Esters

Caffeoyl-CoA O-methyltransferases (CCoAOMTs) are a class of enzymes that primarily catalyze the methylation of hydroxycinnamoyl-CoA esters. uniprot.org In vitro studies have consistently shown that CCoAOMTs exhibit a strong preference for CoA-linked thioesters over their corresponding free acids. nih.govnih.gov

Research on alfalfa (Medicago sativa) CCoAOMT expressed in Escherichia coli demonstrated that the enzyme effectively catalyzes the O-methylation of both caffeoyl-CoA and 5-hydroxyferuloyl-CoA, with a notable preference for caffeoyl-CoA. researchgate.net This preference for caffeoyl-CoA suggests a primary role in the synthesis of guaiacyl (G) lignin units. nih.gov While it can methylate 5-hydroxyferuloyl-CoA to produce sinapoyl-CoA, the precursor for syringyl (S) lignin, its efficiency is generally lower for this substrate. uniprot.org For instance, some CCoAOMT isoforms almost exclusively accept caffeoyl-CoA as a substrate. nih.gov However, it is important to note that some studies have reported that certain CCoAOMT enzymes, like the one from Sorghum bicolor, show no detectable activity towards 5-hydroxyferuloyl-CoA. nih.gov

Table 1: Substrate Specificity of CCoAOMT from Alfalfa

| Substrate | Relative Activity (%) |

|---|---|

| Caffeoyl-CoA | 100 |

| 5-Hydroxyferuloyl-CoA | 45 |

| Caffeic Acid | <1 |

| 5-Hydroxyferulic Acid | <1 |

Data derived from studies on recombinant alfalfa CCoAOMT.

COMT Substrate Preference and Multifunctionality

Caffeic acid O-methyltransferases (COMTs) represent another key family of enzymes in lignin biosynthesis. Historically named for their activity with caffeic acid, these enzymes exhibit broad substrate specificity, methylating a variety of phenylpropanoid precursors, including free acids, aldehydes, and alcohols. nih.govpsu.edu

In contrast to CCoAOMTs, COMTs from angiosperms generally show a kinetic preference for the 5-hydroxylated substrates, particularly 5-hydroxyconiferaldehyde (B1237348), making them crucial for the biosynthesis of S-lignin. nih.govpsu.edu While they can methylate caffeoyl derivatives, their efficiency is typically lower. For example, studies on perennial ryegrass (Lolium perenne) COMT revealed a clear preference for the O-methylation of the 5-hydroxyl group of substrates with a 3-methoxy substituent. oup.com

Interestingly, some COMTs have been shown to methylate CoA esters as well, demonstrating a degree of multifunctionality. nih.gov Tobacco (Nicotiana tabacum) COMT I, for instance, can efficiently methylate 5-hydroxyferuloyl-CoA in vitro, suggesting that the synthesis of syringyl lignin units could proceed through multiple metabolic routes involving both free acids and CoA esters. nih.gov

Table 2: Substrate Preference of COMT from Perennial Ryegrass

| Substrate | Vmax/Km (nkat·mg protein⁻¹/μM) |

|---|---|

| 5-Hydroxyferulic Acid | 1.17 |

| Caffeic Acid | 0.26 |

| Caffeoyl Alcohol | 7.59 |

This table illustrates the preference of COMT for 5-hydroxylated and alcohol substrates.

AEOMT: A Novel Multifunctional OMT in Gymnosperms

In gymnosperms, the lignin composition is different from that of angiosperms, and consequently, the enzymes involved in its biosynthesis also show distinct characteristics. Research on loblolly pine (Pinus taeda) led to the discovery of a novel O-methyltransferase, designated as AEOMT (SAM:hydroxycinnamic Acids/hydroxycinnamoyl CoA Esters OMT). scispace.com

This enzyme is remarkable for its multifunctionality, as it efficiently catalyzes the methylation of both free acids (caffeic acid and 5-hydroxyferulic acid) and their corresponding CoA esters (caffeoyl-CoA and 5-hydroxyferuloyl-CoA) with similar specific activities. scispace.com This dual-substrate capability distinguishes AEOMT from the more specialized CCoAOMTs and COMTs found in angiosperms and suggests a unique, dual methylation pathway in gymnosperm lignin biosynthesis. scispace.com

Table 3: Relative Activity of Recombinant AEOMT from Loblolly Pine

| Substrate | Relative Activity (%) |

|---|---|

| Caffeic Acid | 100 |

| 5-Hydroxyferulic Acid | 77 |

| Caffeoyl-CoA | 115 |

| 5-Hydroxyferuloyl-CoA | 92 |

Data from yeast-expressed AEOMT, highlighting its broad substrate acceptance. scispace.com

Kinetic Studies and Catalytic Mechanisms of Enzymes

The efficiency and specificity of enzymes acting on 5-hydroxyferuloyl-CoA are determined by their kinetic parameters and the intricacies of their catalytic mechanisms. While detailed kinetic data for 5-hydroxyferuloyl-CoA as a substrate is not always available, studies on related substrates provide valuable insights.

Kinetic analyses of aspen (Populus tremuloides) cinnamoyl-CoA reductase (CCR), an enzyme that acts on products of the OMTs, revealed a much higher affinity for feruloyl-CoA (Km = 13.7 µM) compared to 5-hydroxyferuloyl-CoA (Km = 99.0 µM). oup.com This suggests that the flux towards guaiacyl lignin may be kinetically favored at this step.

The catalytic mechanism of CCoAOMT from Sorghum bicolor has been elucidated through structural and mutagenesis studies. nih.gov It is proposed that a lysine (B10760008) residue (Lys-180) acts as a catalytic base, deprotonating the hydroxyl group of the caffeoyl-CoA substrate. nih.govpsu.edu This deprotonation is facilitated by a calcium ion in the active site, which lowers the pKa of the hydroxyl group, thereby increasing its nucleophilicity for the subsequent methyl transfer from S-adenosyl-L-methionine (SAM). nih.gov

For COMT, the proposed mechanism also involves a general base catalysis. nih.gov In alfalfa COMT, Histidine 269 (His 269) is thought to act as the general base, deprotonating the hydroxyl group of the substrate to facilitate the nucleophilic attack on the methyl group of SAM. nih.gov Glutamic acid 329 (Glu 329) is believed to hold His 269 in a catalytically favorable position. nih.gov

Isoform Diversity and Functional Redundancy in Enzyme Networks

The enzymes involved in monolignol biosynthesis, including those that interact with 5-hydroxyferuloyl-CoA, are often encoded by multigene families, leading to the existence of multiple isoforms. nih.govpnas.org This isoform diversity can contribute to fine-tuning the lignin biosynthetic pathway in different tissues and under various developmental or environmental conditions. nih.gov

In tobacco, for example, three distinct classes of CCoAOMT have been characterized, each displaying different expression patterns during stem development. nih.govepa.gov This suggests that different isoforms may have specific roles in the lignification process.

Furthermore, the presence of multiple enzyme isoforms often leads to functional redundancy, where the loss of one enzyme can be compensated for by the activity of another. pnas.orgrcsb.org This redundancy provides robustness to the metabolic network. For instance, in Populus trichocarpa, two closely related coniferaldehyde (B117026) 5-hydroxylase (CAld5H) enzymes, which produce the substrate for COMT in the syringyl lignin pathway, have been shown to be functionally redundant. rcsb.org Similarly, evidence from transcript abundance in Populus trichocarpa suggests functional redundancy for several enzyme families in the monolignol pathway, including CCoAOMT. nih.gov This redundancy can moderate the effects of mutations or gene suppression, ensuring the continued production of essential lignin polymers. pnas.org

Genetic and Transcriptional Regulation of 5 Hydroxyferuloyl Coenzyme a Metabolism

Gene Families Encoding Enzymes Involved in 5-Hydroxyferuloyl Coenzyme A Metabolism

Several key enzyme families are responsible for the metabolic conversions involving 5-hydroxyferuloyl CoA, primarily in the context of monolignol biosynthesis. The genes encoding these enzymes often exist as multigene families, allowing for differential regulation and functional specialization.

Caffeoyl-CoA O-methyltransferase (CCoAOMT) is a crucial enzyme that catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA, and in some cases, can also methylate 5-hydroxyferuloyl-CoA to sinapoyl-CoA. frontiersin.org The CCoAOMT gene family has been identified and characterized in numerous plant species, including tea (Camellia sinensis), poplar (Populus trichocarpa), and cotton (Gossypium hirsutum). nih.govmdpi.comnih.gov

Studies have revealed that CCoAOMT genes are often highly expressed in lignifying tissues, such as the xylem and vascular bundles of stems and roots. nih.govfrontiersin.org For instance, in poplar, the expression of CCoAOMT genes is strongly associated with developing xylem. nih.gov In the tea plant, specific members of the CsCCoAOMT family are considered candidate genes for lignin (B12514952) biosynthesis. nih.gov The expression of these genes is often regulated at the transcriptional level and is correlated with the developmental stage of the plant and in response to both biotic and abiotic stresses. nih.govnih.gov For example, in tobacco, different classes of CCoAOMT genes show distinct expression patterns during stem development and in response to viral infection. nih.gov Furthermore, research in cotton has shown that different CCoAOMT genes have varied expression patterns across different tissues. mdpi.com

| Plant Species | Key Findings on CCoAOMT Gene Expression | References |

|---|---|---|

| Poplar (Populus trichocarpa) | CCoAOMT genes are highly expressed in developing xylem and are associated with developmental lignification. | nih.govcdnsciencepub.com |

| Tobacco (Nicotiana tabacum) | Different classes of CCoAOMT genes exhibit distinct expression patterns during stem development and in response to TMV infection. Certain CCoAOMT genes are highly expressed in leaves and roots. | frontiersin.orgnih.gov |

| Tea (Camellia sinensis) | Identified 10 CsCCoAOMT members, with some likely involved in lignin biosynthesis. | nih.gov |

| Cotton (Gossypium hirsutum) | CCoAOMT genes show tissue-specific expression patterns. | mdpi.com |

Caffeic acid O-methyltransferase (COMT) is another key enzyme in the lignin biosynthetic pathway, primarily responsible for the methylation of caffeic acid and 5-hydroxyferulic acid, leading to the production of ferulic acid and sinapic acid, respectively. Similar to CCoAOMT, COMT is encoded by a gene family in many plant species. ijeab.com

Expression studies have demonstrated that COMT genes are typically highly expressed in lignifying tissues. nih.gov In poplar, one COMT gene showed preferential expression in xylem tissue. psu.edu In sugarcane, COMT expression decreases with tissue age in the stem. peerj.com The expression of COMT genes can also be influenced by various stresses. ijeab.com For example, in sorghum, certain COMT genes are highly expressed under drought stress conditions. ijeab.com In walnut, the expression of COMT genes is induced by drought stress. mdpi.com Phylogenetic analysis often divides the COMT gene family into distinct classes, which may have different substrate specificities and expression patterns, suggesting functional divergence. psu.edu For instance, in tobacco, Class I COMTs are highly expressed in lignified tissues, while Class II COMTs are induced by infection. nih.gov

| Plant Species | Key Findings on COMT Gene Expression | References |

|---|---|---|

| Poplar (Populus) | One COMT gene is preferentially expressed in xylem tissue. | psu.edu |

| Sugarcane (Saccharum officinarum) | COMT expression decreases with tissue age in the stem. | peerj.com |

| Sorghum (Sorghum bicolor) | Two SbCOMT genes are highly expressed under drought stress. | ijeab.com |

| Walnut (Juglans regia) | Expression of JrCOMT genes is induced by drought stress. | mdpi.com |

| Tobacco (Nicotiana tabacum) | Class I COMTs are highly expressed in lignified tissues, while Class II are induced by infection. | nih.gov |

The CCR gene family has been identified in several plant species, including wheat, pear, and alfalfa. researchgate.netbiologists.comnih.gov The expression of CCR genes is often highest in developing stems and roots, tissues undergoing active lignification. frontiersin.org Downregulation of CCR expression has been shown to lead to a significant reduction in lignin content. biologists.com The regulation of the CCR gene family is complex, with different family members showing distinct expression patterns in various tissues and in response to biotic and abiotic stresses, suggesting functional diversification. researchgate.netnih.gov For example, in wheat, specific TaCCR genes are thought to play significant roles in stem development and in response to heat, drought, and pathogen stress. researchgate.net

Transcriptional Control and Regulatory Networks

The coordinated expression of genes involved in this compound metabolism and the broader lignin biosynthetic pathway is governed by a hierarchical network of transcription factors. These regulatory proteins bind to specific DNA sequences in the promoter regions of their target genes, thereby activating or repressing their transcription.

A number of transcription factor families play pivotal roles in regulating lignin biosynthesis, with the MYB and NAC families being among the most well-characterized.

NAC Transcription Factors: Plant-specific NAC (NAM, ATAF1/2, CUC2) domain transcription factors act as master switches in the regulation of secondary wall biosynthesis, including lignin. frontiersin.orgjst.go.jpresearchgate.net In Arabidopsis, transcription factors like SND1 (SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1) and VND7 (VASCULAR-RELATED NAC-DOMAIN 7) are master regulators that initiate the entire secondary wall formation program in fibers and vessels, respectively. frontiersin.org These NAC transcription factors directly activate a suite of downstream transcription factors, including members of the MYB family. frontiersin.orgresearchgate.net

MYB Transcription Factors: The R2R3-MYB transcription factor family is a major regulator of the phenylpropanoid pathway, including lignin biosynthesis. mdpi.comnih.gov Some MYB proteins act as transcriptional activators, while others function as repressors. For example, in Arabidopsis, MYB46 and its homolog MYB83 are key activators of secondary wall biosynthesis and directly activate the expression of lignin biosynthetic genes like CCoAOMT. frontiersin.org Downstream of these, MYB58 and MYB63 specifically activate lignin biosynthesis. frontiersin.orgnih.gov Conversely, MYB4 and MYB7 act as repressors of lignin biosynthesis. frontiersin.orgmaxapress.com These MYB factors often bind to specific cis-regulatory elements, known as AC elements, found in the promoters of many lignin biosynthetic genes. nih.gov

The expression of genes involved in this compound metabolism is tightly regulated in a developmental and tissue-specific manner, ensuring lignin is deposited in the correct locations to provide structural support and facilitate water transport.

Expression is typically highest in tissues undergoing secondary cell wall formation, such as the xylem and phloem fibers of the stem. nih.govfrontiersin.org For example, studies in poplar have shown that CCoAOMT genes are strongly expressed in the developing xylem. nih.gov Similarly, in Eucalyptus, several monolignol biosynthesis-related genes, including CCoAOMT and COMT, show higher transcript levels in xylem tissue. nih.gov The expression of these genes is often correlated with the maturation of the tissue; for instance, in sugarcane stems, the expression of some lignin biosynthetic genes decreases as the tissue matures. peerj.com

Beyond the stem, these genes are also expressed in other organs where lignification occurs. For example, in Arabidopsis, NAC transcription factors regulate secondary wall formation in anther cells. frontiersin.org The expression patterns observed in different tissues and at different developmental stages reflect the complex regulatory networks that control lignin biosynthesis throughout the plant's life cycle.

Response to Environmental Stimuli and Stress

The metabolic pathways involving 5-hydroxyferuloyl coenzyme A (CoA) are intricately linked to a plant's ability to respond and adapt to a variety of environmental challenges. The regulation of genes and enzymes in this pathway is a critical component of the plant's defense and stress tolerance mechanisms. Research has demonstrated significant transcriptional and metabolic adjustments in response to viral infections, treatment with elicitors, and drought conditions.

Viral Infection

Viral pathogens can trigger a robust defense response in plants, often involving the reinforcement of cell walls through lignification, a process in which 5-hydroxyferuloyl-CoA is a key intermediate. Studies in Nicotiana tabacum (tobacco) have shown that infection with the Tobacco Mosaic Virus (TMV) leads to a notable induction of O-methyltransferases (OMTs) that are involved in phenylpropanoid metabolism. nih.govnih.gov

Specifically, the expression of both caffeic acid O-methyltransferase (COMT) and caffeoyl-CoA O-methyltransferase (CCoAOMT) is induced upon TMV infection. nih.govnih.gov CCoAOMT utilizes both caffeoyl-CoA and 5-hydroxyferuloyl-CoA as substrates. researchgate.net The induction of these enzymes follows a biphasic pattern, suggesting a temporally regulated response to the viral attack. nih.govnih.gov An initial response, observed around 8 hours post-inoculation, is likely a general wounding response, while a later, stronger induction is characteristic of the defense against the virus. nih.gov

The induction of CCoAOMT is not limited to a single isoform. In tobacco, four closely related CCoAOMT genes have been identified, with two being preferentially expressed after TMV infection or elicitor treatment. researchgate.net This differential expression suggests specific roles for different CCoAOMT family members in the defense response. The increased activity of CCoAOMT, which methylates 5-hydroxyferuloyl-CoA, is thought to contribute to the synthesis of ferulic acid derivatives that are incorporated into the cell wall, creating a more robust physical barrier against the spread of the virus. nih.govnih.gov

The transcriptional regulation of this response involves complex signaling pathways. MYB-like transcription factors, which are known to control phenylpropanoid gene expression, are themselves induced in TMV-infected tobacco leaves, suggesting their role in activating genes like CCoAOMT. nih.gov

Table 1: Gene and Enzyme Response to Viral Infection in Nicotiana tabacum

| Gene/Enzyme | Viral Stimulus | Observed Response | Implied Role of 5-Hydroxyferuloyl-CoA Metabolism |

| CCoAOMT | Tobacco Mosaic Virus (TMV) | Biphasic induction of expression and activity. nih.govnih.gov | Synthesis of ferulic acid derivatives for cell wall reinforcement. nih.gov |

| COMT I | Tobacco Mosaic Virus (TMV) | Biphasic induction of expression and activity. nih.govnih.gov | Contribution to the overall phenylpropanoid defense response. |

| COMT II | Tobacco Mosaic Virus (TMV) | Highly inducible upon infection. nih.govnih.gov | Synthesis of ferulic derivatives for pathogen restriction. nih.gov |

Elicitor Treatment

Elicitors are molecules that mimic pathogen attacks and can trigger a plant's defense responses, including the systemic acquired resistance (SAR). The metabolism of 5-hydroxyferuloyl-CoA is a key target of these signaling pathways.

In cell suspension cultures of Vitis vinifera (grapevine), treatment with a fungal elicitor from Botrytis cinerea resulted in a transient but significant increase in CCoAOMT activity, reaching a maximum between 12 and 15 hours after treatment. nih.govnih.gov The cloned grapevine CCoAOMT was shown to methylate both caffeoyl-CoA and 5-hydroxyferuloyl-CoA, implicating it in lignification and phenolic esterification as part of the defense response. nih.govnih.gov

Furthermore, treatment of grapevine cells with salicylic (B10762653) acid, a key signaling molecule in SAR, also raised the transcript abundance of CCoAOMT. nih.govnih.gov This suggests that the regulation of 5-hydroxyferuloyl-CoA metabolism is a component of the SAR pathway. Interestingly, some commercial plant activators that induce SAR, such as 2,6-dichloroisonicotinic acid, also increased CCoAOMT transcript levels, while others did not, indicating the complexity of these signaling networks. nih.gov

Similar findings have been observed in oat (Avena sativa). Treatment with victorin, a specific elicitor, led to the concomitant accumulation of transcripts for both an enzyme that uses hydroxycinnamoyl-CoAs (AsHHT1) and CCoAOMT (AsCCoAOMT), which correlated with the production of phytoalexins, antimicrobial compounds synthesized by the plant. apsnet.org Pharmacological studies in oat suggest the involvement of Ca²⁺, nitric oxide, and protein kinases in the signaling pathway leading to the induction of AsHHT1 and AsCCoAOMT mRNA. apsnet.orggrafiati.com

Table 2: Response of 5-Hydroxyferuloyl-CoA Metabolism to Elicitors

| Plant Species | Elicitor | Gene/Enzyme | Observed Response |

| Vitis vinifera | Fungal elicitor (Botrytis cinerea) | CCoAOMT | Transient increase in activity, peaking at 12-15 hours. nih.govnih.gov |

| Vitis vinifera | Salicylic Acid | CCoAOMT | Increased transcript abundance. nih.govnih.gov |

| Vitis vinifera | 2,6-dichloroisonicotinic acid | CCoAOMT | Increased transcript abundance. nih.gov |

| Avena sativa | Victorin | AsCCoAOMT | Increased transcript accumulation. apsnet.org |

Drought Stress

Drought is a major abiotic stress that affects plant growth and productivity. The phenylpropanoid pathway, including the metabolism of 5-hydroxyferuloyl-CoA, plays a role in plant adaptation to water-deficient conditions, primarily through the synthesis of lignin for structural support and the production of protective compounds like anthocyanins.

In grape berries (Vitis vinifera), drought stress has been shown to induce the expression of a CCoAOMT gene. researchgate.net This induction is significant because this particular CCoAOMT is multifunctional and can methylate anthocyanins. researchgate.net The methylation of anthocyanins increases their stability, which is beneficial for the plant under stress. The transcript level of this VvCCoAOMT increases in the berries of drought-stressed plants, suggesting its contribution to the enhanced anthocyanin methylation observed under these conditions. researchgate.net The plant hormone abscisic acid (ABA), which is known to accumulate under drought stress, is a likely candidate for signaling the activation of VvCCoAOMT expression. researchgate.netnih.gov

Studies in other plant species have confirmed the link between drought stress and the upregulation of CCoAOMT. In Pennisetum purpureum (elephant grass), overexpression of a CCoAOMT gene led to increased lignin deposition and enhanced drought tolerance in transgenic tobacco. nih.gov Similarly, in quinoa, several genes related to CCoAOMT were found to be upregulated under drought stress. nih.gov The regulation of these genes is complex, with promoter analysis of CCoAOMT genes in potato revealing MYB-binding sites associated with the drought response. nih.gov

The transcriptional control of these responses involves several families of transcription factors. MYB, NAC, and WRKY transcription factors are key regulators of lignin biosynthesis and are known to be involved in abiotic stress responses. nih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgpnas.orgtandfonline.comnih.gov These transcription factors can bind to specific elements in the promoters of phenylpropanoid pathway genes, including CCoAOMT, to modulate their expression in response to drought and other stresses. researchgate.nettechscience.com

Table 3: Upregulation of CCoAOMT in Response to Drought Stress

| Plant Species | Tissue | Observed Effect of Drought | Associated Metabolic Role |

| Vitis vinifera | Berry skin | Increased VvCCoAOMT transcript levels. researchgate.net | Anthocyanin methylation and stability. researchgate.netresearchgate.netoeno-one.eu |

| Pennisetum purpureum | - | Enhanced CCoAOMT expression. nih.gov | Lignin deposition and drought tolerance. nih.gov |

| Quinoa | - | Upregulation of CCoAOMT-related genes. nih.gov | Lignin and flavonoid biosynthesis. nih.gov |

| Rice | - | Upregulation of CCoAOMT transcripts. researchgate.net | Lignin biosynthesis. researchgate.net |

Genetic and Metabolic Engineering Approaches Targeting 5 Hydroxyferuloyl Coenzyme a Pathways

Alteration of Lignin (B12514952) Content and Composition in Transgenic Plants

Genetic modification of the enzymes that use or produce 5-hydroxyferuloyl-CoA directly influences the final lignin structure in plant cell walls.

Targeted genetic manipulation of enzymes in the phenylpropanoid pathway allows for precise changes in lignin profiles. The enzymes Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT) are primary targets for this engineering because they directly influence the metabolic flux towards S-lignin, a pathway in which 5-hydroxyferuloyl-CoA is a key player. nih.govnih.govresearchgate.net

Downregulation of F5H, the enzyme that produces the precursors to S-lignin, results in a significant increase in guaiacyl (G) lignin units and a decrease in S-lignin units. nih.govnih.govresearchgate.netfrontiersin.org For instance, in switchgrass, downregulating F5H in a COMT-deficient background further blocked S-lignin biosynthesis, leading to higher G-unit content. nih.govnih.govresearchgate.net Conversely, overexpressing F5H can lead to lignins with a higher proportion of S-units. nih.govnih.govresearchgate.net In sugarcane, overexpressing a native F5H gene (ShF5H1) led to a 160% increase in the S/G ratio in the leaves. tandfonline.com

Similarly, downregulating COMT, which methylates 5-hydroxyferuloyl-CoA precursors, also leads to a reduction in S-lignin. nih.govnih.govresearchgate.net In switchgrass, down-regulation of COMT resulted in an 11-13% reduction in total lignin content and a 44-46% decrease in the S/G ratio. tennessee.edu The simultaneous manipulation of both F5H and COMT has demonstrated complex, sometimes synergistic or antagonistic, effects. For example, overexpressing F5H in a COMT-downregulated switchgrass line partially or fully restored S-lignin levels, depending on the degree of COMT suppression. nih.govnih.govresearchgate.net

Another key enzyme, 4-coumarate:CoA ligase (4CL), is also a target for modification. Downregulation of 4CL in aspen using antisense technology led to a 45% decrease in lignin content. google.com

Here is an interactive data table summarizing the effects of enzyme manipulation on lignin composition in various transgenic plants:

| Plant | Gene Modified | Modification | Effect on Lignin | Reference |

| Switchgrass | COMT | Downregulation (RNAi) | 11.4-13.4% reduction in total lignin; 44-46% decrease in S/G ratio | tennessee.edu |

| Switchgrass | F5H & COMT | F5H Downregulation in COMT-RNAi background | Further decrease in S-lignin, increase in G-lignin | nih.govnih.govresearchgate.net |

| Switchgrass | F5H & COMT | F5H Overexpression in COMT-RNAi background | Partial to full restoration of S-lignin; decrease in G-lignin | nih.govnih.govresearchgate.net |

| Sugarcane | ShF5H1 | Overexpression | Up to 160% increase in S/G ratio in leaves; no change in total lignin content | tandfonline.com |

| Aspen | 4CL | Downregulation (Antisense) | 45% reduction in total lignin | google.com |

| Aspen | 4CL & CAld5H | Antisense 4CL & Sense CAld5H | Up to 52% reduction in lignin; 64% increase in S/G ratio | pnas.org |

Altering lignin biosynthesis can have consequential effects on other major cell wall polymers, particularly cellulose (B213188). In some instances, a reduction in lignin content is accompanied by a compensatory increase in cellulose. For example, down-regulating the Pt4CL1 gene in transgenic aspen not only resulted in a 45% decrease in lignin but also a 15% increase in cellulose, effectively doubling the cellulose-to-lignin ratio. google.com Similarly, aspen trees engineered with both antisense 4CL and sense coniferaldehyde (B117026) 5-hydroxylase (CAld5H) showed up to a 52% reduction in lignin and a 30% increase in cellulose. pnas.org This suggests an intrinsic crosstalk between the deposition pathways of these two critical cell wall components. pnas.org

However, this compensatory relationship is not universal. In COMT-downregulated switchgrass, a significant reduction in lignin had a minor or negligible impact on the cellulose content. pnas.org This indicates that the effect of lignin modification on cellulose can be species-dependent or contingent on the specific gene being manipulated.

The following table details the observed changes in cellulose content in response to lignin modification:

| Plant | Gene(s) Modified | Lignin Change | Cellulose Change | Reference |

| Aspen | Pt4CL1 (Downregulated) | -45% | +15% | google.com |

| Aspen | 4CL (Antisense) & CAld5H (Sense) | -52% | +30% | pnas.org |

| Switchgrass | COMT (Downregulated) | -11% to -15% | -1% to +3% (negligible change) | pnas.org |

| Sugarcane | ShF5H1 (Overexpressed) | No significant change | No significant change (one line showed an increase) | tandfonline.com |

Strategies for Modifying Phenylpropanoid Flux for Research Purposes

Modifying the flow of metabolites, or flux, through the phenylpropanoid pathway is a primary strategy for studying the synthesis of compounds like 5-hydroxyferuloyl-CoA and for engineering plants with desired traits. This is often achieved by altering the expression of key enzymes to redirect precursors towards or away from specific branches of the pathway. tennessee.edunih.gov

One common strategy involves blocking a competing pathway to channel precursors into a desired pathway. For example, downregulating chalcone (B49325) synthase, which leads to flavonoid production, while overexpressing enzymes for volatile synthesis, successfully redirected carbon flux to produce eugenol (B1671780) and isoeugenol (B1672232) in strawberry. nih.gov

Another approach is to directly upregulate enzymes in the target pathway. Overexpression of ferulate 5-hydroxylase (F5H) is a direct method to increase the metabolic flux towards 5-hydroxyguaiacyl-based lignin precursors, thereby increasing the syringyl (S) unit content in the final lignin polymer. nih.gov

Downregulating Caffeoyl-CoA O-methyltransferase (CCoAOMT), which methylates caffeoyl-CoA and 5-hydroxyferuloyl-CoA, can redirect metabolic flux away from monolignol biosynthesis. tennessee.eduscispace.com In poplar, this led to a reduced lignin content and an accumulation of other phenolic compounds. tennessee.edu

Computational models, such as genome-scale metabolic flux modeling, are also employed to design metabolic engineering strategies in silico. dovepress.com These models can predict the effects of gene knockouts, overexpression, or knockdowns on metabolic fluxes, helping to identify the most effective targets for genetic manipulation to achieve a desired outcome, such as increased production of a specific compound. dovepress.com

Utilization of In planta and Heterologous Expression Systems for Pathway Manipulation (e.g., E. coli, Pichia pastoris, yeast)

Both in planta (within the plant) and heterologous (in other host organisms) expression systems are vital tools for manipulating and studying pathways involving 5-hydroxyferuloyl-CoA.

Heterologous expression systems involve introducing genes from the plant phenylpropanoid pathway into microorganisms like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Pichia pastoris. These systems offer several advantages, including rapid growth, ease of genetic manipulation, and simpler product purification, making them ideal for studying enzyme function and producing specific chemicals. nih.govproteobiojournal.comnexusacademicpublishers.com

Escherichia coli : As a prokaryotic host, E. coli is widely used due to its fast growth and well-understood genetics. proteobiojournal.comnexusacademicpublishers.com It can be engineered to produce precursors and derivatives of the phenylpropanoid pathway.

Pichia pastoris : This methylotrophic yeast is a highly successful eukaryotic expression system known for its ability to produce high levels of heterologous proteins. nih.govmdpi.commdpi.com Its advantages include the capacity for post-translational modifications, such as protein folding and disulfide bond formation, which are often necessary for the proper function of plant enzymes. nih.govproteobiojournal.com P. pastoris is particularly effective for secretory protein production, simplifying purification. nih.gov It has been used to express a wide range of enzymes and can be cultivated to very high cell densities, making it suitable for industrial-scale production. mdpi.com

Yeast (Saccharomyces cerevisiae) : As a simple eukaryotic model, yeast is also frequently used for expressing plant pathway genes. It allows for the functional characterization of enzymes in a eukaryotic cellular environment.

These heterologous systems are crucial for dissecting complex biosynthetic pathways and for the biotechnological production of valuable phenylpropanoids that might otherwise be difficult to obtain from plants.

Advanced Methodologies in 5 Hydroxyferuloyl Coenzyme a Research

In Vitro Synthesis of 5-Hydroxyferuloyl Coenzyme A and Related Esters

The laboratory synthesis of 5-hydroxyferuloyl-CoA and its related esters is fundamental for detailed enzymatic and structural studies. A common and effective method involves a multi-step chemical and enzymatic process.

Initially, the precursor, 5-hydroxyferulic acid, is chemically synthesized. nih.govnih.gov One established method for this is based on the work of Legrand et al. (1978). nih.gov Another approach utilizes 5-hydroxyvanillin as a starting material. nih.gov The synthesized 5-hydroxyferulic acid's structure is then rigorously confirmed using techniques like proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Once the free acid is available, it is converted to its coenzyme A thioester. A widely used method for this conversion is the one developed by Stöckigt and Zenk (1975), which often involves creating an acyl N-hydroxysuccinimide ester intermediate. nih.govnih.govoup.compnas.org Plant-derived 4-coumarate:coenzyme A ligase (4CL) enzymes, expressed in recombinant systems like Escherichia coli, can also be employed to catalyze the formation of 5-hydroxyferuloyl-CoA from 5-hydroxyferulic acid, achieving high conversion rates. researchgate.netnih.gov The resulting CoA esters are then identified and quantified spectrophotometrically. nih.govnih.gov

Table 1: Methods for In Vitro Synthesis of 5-Hydroxyferuloyl-CoA

| Step | Method | Key Reagents/Enzymes | Reference |

|---|---|---|---|

| Synthesis of 5-Hydroxyferulic Acid | Chemical Synthesis | 5-hydroxyvanillin | nih.gov |

| Chemical Synthesis | Based on Legrand et al. (1978) | nih.gov | |

| Conversion to 5-Hydroxyferuloyl-CoA | Chemical Synthesis via N-hydroxysuccinimide ester | N-hydroxysuccinimide | oup.compnas.org |

| Enzymatic Synthesis | 4-coumarate:coenzyme A ligase (4CL) | researchgate.netnih.gov | |

| Purification and Identification | Spectrophotometry, TLC, HPLC, MS, NMR | - | nih.govnih.govoup.compnas.org |

Enzymatic Assay Techniques for OMTs and CCR

To understand the metabolic fate of 5-hydroxyferuloyl-CoA, researchers employ specific enzymatic assays for two key enzyme families: O-methyltransferases (OMTs) and cinnamoyl-CoA reductases (CCRs).

O-Methyltransferase (OMT) Assays: These assays measure the methylation of 5-hydroxyferuloyl-CoA to sinapoyl-CoA. A typical reaction mixture includes a buffered solution (e.g., Tris-HCl at pH 7.5), the substrate 5-hydroxyferuloyl-CoA, a methyl donor such as S-adenosyl-L-methionine (SAM), and the purified recombinant OMT enzyme expressed in systems like E. coli or yeast. pnas.orgoup.comnih.gov The reaction products are then analyzed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the formation of sinapoyl-CoA. nih.govnih.gov

Cinnamoyl-CoA Reductase (CCR) Assays: CCRs catalyze the reduction of cinnamoyl-CoA esters to their corresponding aldehydes. For 5-hydroxyferuloyl-CoA, the product is 5-hydroxyconiferaldehyde (B1237348). The assay typically involves incubating the purified recombinant CCR protein with 5-hydroxyferuloyl-CoA and a reducing agent, usually NADPH, in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.25). oup.commdpi.com The enzymatic activity can be monitored by spectrophotometrically measuring the decrease in NADPH absorbance at 340 nm. The reaction products are then separated and identified using HPLC coupled with mass spectrometry (HPLC-MS). oup.com Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined by varying the substrate concentration to understand the enzyme's affinity and efficiency. nih.govmdpi.com

Spectroscopic and Chromatographic Characterization of Substrates and Products in Research

A suite of analytical techniques is essential for the unambiguous identification and quantification of 5-hydroxyferuloyl-CoA and its metabolic products.

UV Spectrophotometry: This technique is routinely used for the initial identification and quantification of CoA esters, including 5-hydroxyferuloyl-CoA, based on their characteristic UV absorption spectra. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC provides a rapid method for separating and identifying reaction products. For instance, the conversion of caffeoyl-CoA or 5-hydroxyferuloyl-CoA to their methylated products can be confirmed by TLC analysis. nih.govpnas.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of substrates and products with high resolution. It is widely used in enzymatic assays to quantify the consumption of substrates and the formation of products like sinapoyl-CoA and 5-hydroxyconiferaldehyde. nih.govoup.com

Mass Spectrometry (MS) and HPLC-MS: MS provides precise molecular weight information, confirming the identity of synthesized compounds and enzymatic products. oup.compnas.org When coupled with HPLC (HPLC-MS), it allows for the separation and identification of compounds in a single run, which is particularly useful for analyzing complex reaction mixtures. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are invaluable for the structural elucidation of newly synthesized compounds like 5-hydroxyferulic acid, ensuring their correct chemical structure before use in enzymatic assays. nih.govoup.compnas.org

Table 2: Analytical Techniques for 5-Hydroxyferuloyl-CoA Research

| Technique | Application | Reference |

|---|---|---|

| UV Spectrophotometry | Quantification of CoA esters | nih.govnih.gov |

| Thin-Layer Chromatography (TLC) | Separation and identification of reaction products | nih.govpnas.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of substrates and products | nih.govoup.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight | oup.compnas.org |

| HPLC-MS | Separation and identification of complex mixtures | oup.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthesized compounds | nih.govpnas.org |

Molecular Biology Techniques for Gene Characterization

Identifying and characterizing the genes encoding enzymes that act on 5-hydroxyferuloyl-CoA is crucial for understanding their regulation and function in vivo.

cDNA Cloning: This is the foundational step to isolate the full-length coding sequence of a target gene, such as those for OMTs and CCRs. cDNA libraries from relevant plant tissues are screened to obtain the desired clones. nih.govpnas.org

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to study gene expression patterns. By converting messenger RNA (mRNA) from different tissues or developmental stages into cDNA and then amplifying the target gene sequence, researchers can determine where and when a particular gene is active. nih.govresearchgate.net Quantitative RT-PCR (qRT-PCR) allows for the precise measurement of transcript levels. nih.gov

Restriction Fragment Length Polymorphism (RFLP): RFLP analysis can be used to confirm the specificity of PCR amplification, ensuring that the correct gene from a family of related genes has been isolated. nih.gov

RNA Blot (Northern Blot) Analysis: This technique is used to determine the size and abundance of specific mRNA transcripts in different tissues, providing insights into gene expression levels. pnas.org

Protein Expression in Heterologous Systems: To obtain sufficient quantities of active enzyme for biochemical characterization, the cloned cDNAs are expressed in heterologous systems, most commonly E. coli or yeast (Pichia pastoris). nih.govpnas.orgoup.comnih.gov The recombinant proteins are then purified for use in enzymatic assays.

Computational and Structural Biology Approaches

Computational and structural biology methods provide powerful predictive insights into enzyme function and substrate specificity, complementing experimental approaches.

Docking Simulations: Molecular docking predicts the preferred orientation of a substrate, such as 5-hydroxyferuloyl-CoA, when it binds to the active site of an enzyme. researchgate.netresearchgate.netnih.gov These simulations can help identify key amino acid residues involved in substrate binding and catalysis. researchgate.netnih.gov Docking studies have been performed to investigate the interaction of 5-hydroxyferuloyl-CoA with various CCR and OMT enzymes. researchgate.netnih.gov

In Silico Mutagenesis: This computational technique involves creating virtual mutations in the protein sequence and then using docking simulations to predict how these changes will affect substrate binding and specificity. nih.gov For example, in silico mutagenesis of CCR has been used to explore how changes in active site residues could alter its preference for different cinnamoyl-CoA esters. nih.gov These computational predictions can then guide the design of site-directed mutagenesis experiments to validate the findings in the laboratory.

Evolutionary Perspectives of 5 Hydroxyferuloyl Coenzyme a Metabolism

Comparative Analysis of Lignin (B12514952) Biosynthesis Pathways in Angiosperms and Gymnosperms

Lignin composition is a primary distinguishing feature between angiosperms and gymnosperms, a difference that stems from variations in the monolignol biosynthesis pathway. frontiersin.orgnih.gov Gymnosperm lignin is composed almost exclusively of guaiacyl (G) units, with smaller amounts of p-hydroxyphenyl (H) units. frontiersin.orgmaxapress.com In contrast, angiosperm lignin is typically a heteropolymer of both G and syringyl (S) units, with only trace amounts of H units. frontiersin.orgfrontiersin.organnualreviews.org This fundamental difference is directly related to the evolutionary development of a specific branch of the pathway dedicated to S-lignin synthesis, in which 5-hydroxyferuloyl-CoA is a critical intermediate.

In angiosperms, the pathway to S-lignin diverges from the G-lignin pathway at the level of intermediates like feruloyl-CoA or coniferaldehyde (B117026). annualreviews.orgpnas.org The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, catalyzes the 5-hydroxylation of G-lignin precursors. nih.govscispace.com This step is pivotal for creating the necessary 5-hydroxyguaiacyl structure that is the hallmark of the S-lignin branch. Following this hydroxylation, the resulting 5-hydroxyferulic acid can be activated to 5-hydroxyferuloyl-CoA by a 4-coumarate:CoA ligase (4CL). nih.gov Subsequently, 5-hydroxyferuloyl-CoA serves as a substrate for Caffeoyl-CoA O-methyltransferase (CCoAOMT), which methylates the 5-hydroxyl group to produce sinapoyl-CoA, the direct precursor to the S-lignin monomer sinapyl alcohol. nih.govnih.gov

Gymnosperms, for the most part, lack a robust pathway for S-lignin synthesis. maxapress.commdpi.com This is largely attributed to the absence or very low activity of key enzymes, particularly F5H. nih.govscispace.com Without efficient 5-hydroxylation, the production of 5-hydroxyferuloyl-CoA and downstream S-lignin precursors is blocked. Their lignin pathway is thus channeled primarily toward the synthesis of G-lignin from feruloyl-CoA. While some gymnosperms, such as those in the Gnetales, can produce S-lignin, this is considered an exception and may represent an instance of convergent evolution. frontiersin.org The transcriptional regulation of these pathways also shows evolutionary divergence; for instance, the transcription factor NST1, which directly activates F5H expression in angiosperms, appears to be absent in gymnosperms, suggesting the co-evolution of the S-lignin pathway and its regulatory network. nih.gov

Table 1: Comparative Features of Lignin Biosynthesis in Angiosperms and Gymnosperms

| Feature | Angiosperms | Gymnosperms |

|---|---|---|

| Primary Lignin Units | Guaiacyl (G) and Syringyl (S). annualreviews.org | Primarily Guaiacyl (G), with low levels of p-hydroxyphenyl (H). frontiersin.organnualreviews.org |

| Key S-Lignin Intermediate | 5-Hydroxyferuloyl-CoA is a key precursor to sinapoyl-CoA. nih.govnih.gov | Pathway to 5-hydroxyferuloyl-CoA is generally absent or inactive. nih.govscispace.com |

| Pivotal Enzyme for S-Lignin | Presence of Ferulate 5-hydroxylase (F5H) enables the S-lignin branch. nih.gov | Generally lack F5H activity, preventing significant S-lignin production. scispace.com |

| Key Methylation Step for S-Lignin | CCoAOMT and/or COMT methylate 5-hydroxy intermediates (e.g., 5-hydroxyferuloyl-CoA). nih.govannualreviews.org | OMTs show low activity for 5-hydroxy substrates, limiting S-lignin precursor formation. kyoto-u.ac.jp |

| Resulting Lignin Polymer | G-S Lignin (Hardwood Lignin). annualreviews.org | G-Lignin (Softwood Lignin). annualreviews.org |

Evolution of O-Methyltransferase Enzyme Classes and Substrate Specificities

The evolution of O-methyltransferases (OMTs) is central to the diversification of lignin structure in vascular plants. cdnsciencepub.comnih.gov These enzymes catalyze the methylation of hydroxyl groups on the aromatic ring of monolignol precursors, a crucial step in determining whether a G or S unit will be formed. Two principal classes of OMTs are involved in lignification: Caffeic acid O-methyltransferases (COMTs) and Caffeoyl-CoA O-methyltransferases (CCoAOMTs). researchgate.netpsu.edu Their evolution, particularly regarding their substrate specificity, explains the different lignin compositions observed across plant taxa.

Angiosperm OMTs are generally considered bifunctional, meaning they can efficiently methylate both caffeic acid (or its CoA ester) at the 3-position to form ferulic acid precursors (for G-lignin) and 5-hydroxyferulic acid (or its CoA ester) at the 5-position to form sinapic acid precursors (for S-lignin). kyoto-u.ac.jppnas.org The ability of angiosperm COMT and CCoAOMT to utilize 5-hydroxyferulic acid and 5-hydroxyferuloyl-CoA, respectively, is essential for the high levels of S-lignin found in hardwoods. scispace.comnih.gov

In contrast, gymnosperm OMTs have historically been characterized as monofunctional, showing high specificity for caffeic acid but very low activity toward 5-hydroxyferulic acid. kyoto-u.ac.jppnas.org This enzymatic constraint is a major factor, along with the lack of F5H, that prevents gymnosperms from producing significant quantities of S-lignin. However, this view has been nuanced by the discovery of a novel multifunctional OMT in loblolly pine (a gymnosperm) that can methylate both G- and S-lignin precursors, including hydroxycinnamoyl CoA esters. pnas.org This suggests that the evolutionary history of OMTs is more complex than a simple monofunctional versus bifunctional split and that some gymnosperms may possess latent capabilities for S-lignin synthesis.

Phylogenetic analyses indicate that the diverse family of plant OMTs likely arose through processes of gene duplication followed by neofunctionalization, where duplicated genes acquire new functions. cdnsciencepub.comnih.gov CCoAOMTs are considered an ancient class of OMTs. researchgate.netnih.gov The evolution of COMT from a CCoAOMT-like ancestor, and the subsequent evolution of its specificity to efficiently handle 5-hydroxy substrates, was a pivotal event in the emergence of S-lignin in angiosperms. The substrate specificities of these enzymes appear to have evolved convergently in some cases and divergently in others, leading to the wide array of methylated compounds found in plants. cdnsciencepub.comresearchgate.net

Table 2: Substrate Specificity and Evolutionary Characteristics of Lignin O-Methyltransferases

| Enzyme Class | Typical Plant Group | Primary Substrates | Evolutionary Notes |

|---|---|---|---|

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Angiosperms & Gymnosperms | Caffeoyl-CoA, 5-Hydroxyferuloyl-CoA. nih.govpnas.org | Considered an evolutionarily ancient class. nih.gov In angiosperms, it is a key enzyme in both G- and S-lignin pathways at the CoA-ester level. nih.gov |

| Caffeic acid O-methyltransferase (COMT) | Angiosperms | Caffeic acid, 5-Hydroxyferulic acid, Coniferaldehyde, 5-Hydroxyconiferaldehyde (B1237348). annualreviews.org | Considered bifunctional in angiosperms, efficiently producing both G- and S-lignin precursors. kyoto-u.ac.jp Its evolution was critical for the S-lignin pathway. nih.gov |

| "Monofunctional" OMT | Gymnosperms | Caffeic acid. kyoto-u.ac.jp | Traditionally characterized by low activity towards 5-hydroxyferulic acid, limiting S-lignin production. pnas.org |

| Multifunctional OMT (AEOMT) | Loblolly Pine (Gymnosperm) | Caffeic acid, 5-Hydroxyferulic acid, Caffeoyl-CoA, 5-Hydroxyferuloyl-CoA. pnas.org | A novel discovery challenging the strict monofunctional view of gymnosperm OMTs, suggesting a more complex evolutionary path. pnas.orgbiorxiv.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-coumarate:CoA ligase |

| 5-Hydroxyconiferaldehyde |

| 5-Hydroxyferulic acid |

| 5-hydroxyferuloyl-CoA |

| Caffeic acid |

| Caffeoyl-CoA |

| Caffeoyl-CoA O-methyltransferase |

| Cinnamic acid |

| Coniferaldehyde |

| Coniferyl alcohol |

| Ferulate-5-hydroxylase |

| Ferulic acid |

| Feruloyl-CoA |

| Guaiacyl (G) lignin |

| p-Coumaroyl-CoA |

| p-hydroxyphenyl (H) lignin |

| Phenylalanine |

| Sinapic acid |

| Sinapoyl-CoA |

| Sinapyl alcohol |

| Syringyl (S) lignin |

Q & A

Q. Methodological Insight :

- Enzyme Activity Assays : Use in vitro kinetic studies with purified recombinant enzymes (e.g., At4CL5 from Arabidopsis) to measure substrate specificity and catalytic efficiency .

- HPLC Analysis : Quantify reaction products (e.g., methylated CoA esters) to confirm enzymatic activity .

Basic: How is this compound detected and quantified in plant tissues?

Detection involves liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection. Extraction protocols typically include tissue homogenization in acidic methanol to stabilize phenolic compounds, followed by solid-phase extraction (SPE) to isolate CoA esters. Quantification is achieved using calibration curves with synthetic this compound standards .

Q. Key Parameters :

- Retention Time : ~12–15 minutes on a C18 reverse-phase column (method-dependent).

- Detection Wavelength : 260–280 nm (for CoA moiety) or 320 nm (for hydroxycinnamate absorption) .

Advanced: How do researchers resolve contradictions in substrate specificity data among O-methyltransferases acting on this compound?

Q. Pitfalls :

- Instability of CoA esters in aqueous solutions (store at -80°C in lyophilized form).

- Contamination with dephosphorylated byproducts .

Advanced: How do researchers address discrepancies in reported enzymatic activity of 4CL-like homologues toward this compound?

Some 4-coumarate:CoA ligase (4CL) homologues lack detectable activity toward 5-hydroxyferulic acid. To resolve this:

- Functional Complementation : Express homologues in 4CL-deficient yeast strains and screen for growth rescue on lignin precursor media .

- Substrate Saturation Assays : Test activity across a broad pH range (5.5–8.0) and with alternative cofactors (e.g., ATP vs. GTP) .

- Phylogenetic Analysis : Compare sequences to identify conserved motifs (e.g., AMP-binding domains) associated with catalytic competence .

Example :

At4CL5 from Arabidopsis converts 5-hydroxyferulic acid to this compound, but its in vivo relevance is debated due to competing isoforms .

Basic: What role does this compound play in plant stress responses?

It acts as a precursor for hydroxycinnamic acid amides (HCAAs), which are induced under biotic stress (e.g., pathogen attack). HCAAs strengthen cell walls and exhibit antimicrobial properties. Quantify HCAA accumulation via LC-MS in stress-treated mutants (e.g., ccoaomt1) to link this compound metabolism to defense pathways .

Advanced: What computational tools are used to predict interactions between this compound and novel OMTs?

- Docking Software (AutoDock Vina, Schrödinger) : Predict binding poses and affinity scores using crystal structures (e.g., PDB: 1KYW for COMT) .

- Conservation Analysis (ConSurf) : Identify evolutionarily conserved residues in OMTs that may interact with this compound .

- Machine Learning Models : Train classifiers on enzyme kinetics data to predict substrate specificity for uncharacterized OMTs .

Advanced: How can CRISPR/Cas9 editing clarify the role of this compound in lignin heterogeneity?

- Targeted Knockouts : Disrupt COMT or CCoAOMT in model plants (e.g., Arabidopsis, Brachypodium) and analyze lignin composition via thioacidolysis-GC/MS .

- Promoter Engineering : Use CRISPRa/dCas9 systems to overexpress OMTs in specific tissues (e.g., xylem) and study spatiotemporal regulation of this compound utilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.